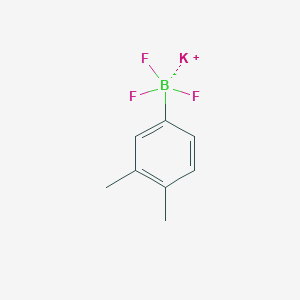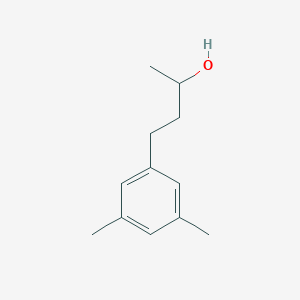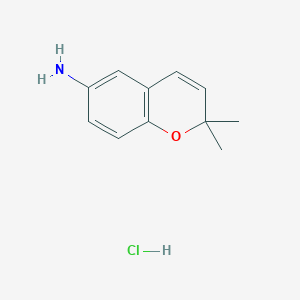![molecular formula C14H22N2O5 B13516406 Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B13516406.png)
Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms.
- The tert-butyl group (t-Bu) serves as a protecting group for the amino functionality.
- This compound has applications in both organic synthesis and medicinal chemistry.
Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate: is a synthetic compound with a complex structure.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of tert-butyl 3-aminocrotonate with ethyl 2-bromoacetate, followed by cyclization to form the oxazole ring.
Reaction Conditions: The reactions typically occur under inert atmosphere, using suitable solvents (e.g., dichloromethane or tetrahydrofuran) and base (e.g., sodium hydride).
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Acidic or basic hydrolysis, nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate).
Major Products: Hydrolysis yields the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Notable for its potential as a prodrug or targeting moiety.
Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.
Mécanisme D'action
Targets: The compound’s mechanism depends on its specific application.
Pathways: It may act through metabolic pathways, enzymatic processes, or receptor interactions.
Comparaison Avec Des Composés Similaires
Uniqueness: Its tert-butyl-protected oxazole structure sets it apart.
Similar Compounds: Related compounds include other oxazoles, such as 5-methyl-1,2-oxazole-3-carboxylate, which lack the tert-butyl group.
Remember, this compound’s versatility lies in its reactivity and potential applications
Propriétés
Formule moléculaire |
C14H22N2O5 |
|---|---|
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
tert-butyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-13(2,3)19-11(17)10-7-9(21-16-10)8-15-12(18)20-14(4,5)6/h7H,8H2,1-6H3,(H,15,18) |
Clé InChI |
VQWMFRUGXFCOQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)

![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)


![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)


![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)

